

# cytotoxicity comparison between 2,4,6-trimethylpropiophenone and other photoinitiators

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## Compound of Interest

Compound Name: 2,4,6-Trimethylpropiophenone

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## Cytotoxicity of 2,4,6-Trimethylpropiophenone: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of photoinitiators is paramount in the development of safe and effective photopolymerizable biomaterials. This guide provides an objective comparison of the cytotoxicity of **2,4,6-trimethylpropiophenone**, commonly known as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), with other frequently used photoinitiators. The information is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate photoinitiator for specific biomedical applications.

### Executive Summary

**2,4,6-trimethylpropiophenone** (TPO) is a widely utilized Type I photoinitiator in dental resins, 3D printing, and other biomedical applications due to its efficiency in initiating polymerization upon exposure to UV and visible light.<sup>[1]</sup> However, concerns regarding its biocompatibility and cytotoxic effects necessitate a careful evaluation against other available photoinitiators. This guide synthesizes data on the cytotoxicity of TPO in comparison to alternatives such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), and camphorquinone (CQ).

Overall, studies indicate that TPO exhibits a moderate level of cytotoxicity. While generally considered less cytotoxic than BAPO, it has been shown to be more cytotoxic than camphorquinone (CQ) and TPO-L in certain experimental settings.[1][2][3] The cytotoxic and genotoxic potential of these compounds is often concentration-dependent and can vary based on the cell type and the specific assay used for evaluation.[4][5]

## Quantitative Cytotoxicity Data

The following table summarizes quantitative data from various studies comparing the cytotoxicity of TPO with other photoinitiators.

Photoinitiator	Cell Line	Assay	Key Findings	Reference
TPO	L-929 Mouse Fibroblasts	MTT Assay	Cell viability of $84.45 \pm 3.62\%$	[1]
BAPO	L-929 Mouse Fibroblasts	MTT Assay	Lowest cell viability at $74.16 \pm 3.7\%$	[1]
TPO-L	L-929 Mouse Fibroblasts	MTT Assay	Highest cell viability at $89.62 \pm 4.93\%$	[1]
TPO	Human Fetal Lung Fibroblasts (MRC-5)	MTT Assay	More cytotoxic than CQ, DMAEMA, and TEGDMA.	[3]
CQ	Human Fetal Lung Fibroblasts (MRC-5)	MTT Assay	Less cytotoxic than TPO and BisGMA.	[3]
TPO	Human Oral Keratinocytes (OKF6/Tert2) & V79 Fibroblasts	H33342 & MTT Assay	50- to 250-fold higher cytotoxicity than CQ.	[4]
BAPO	Human Oral Keratinocytes (OKF6/Tert2) & V79 Fibroblasts	H33342 & MTT Assay	50- to 250-fold higher cytotoxicity than CQ. BAPO also showed genotoxicity.	[4]
TPO	Four different cell types	Not specified	LO2 cells showed sensitivity to TPO toxicity.	[6]
BAPO	Four different cell types	Not specified	Highest cytotoxicity	[6]

			among the seven photoinitiators tested.
TPO-L	Four different cell types	Not specified	Displayed the lowest cellular toxicity among the seven photoinitiators tested. [6]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.[7]
- Treatment: Expose the cells to various concentrations of the photoinitiators for a specified period (e.g., 24, 48, or 72 hours).[7]
- MTT Addition: After the treatment period, remove the medium and add 28  $\mu$ L of a 2 mg/mL MTT solution to each well.[7]
- Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
- Solubilization: Remove the MTT solution and add 130  $\mu$ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control cells.

## Comet Assay for Genotoxicity

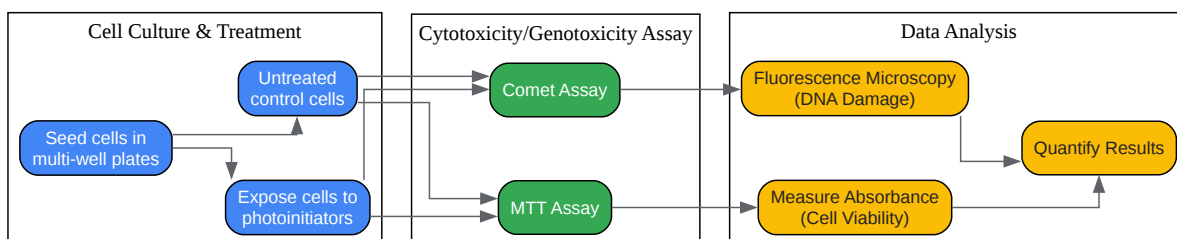
The comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

- Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
- Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[9]
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. [9]
- Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
- Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
- Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

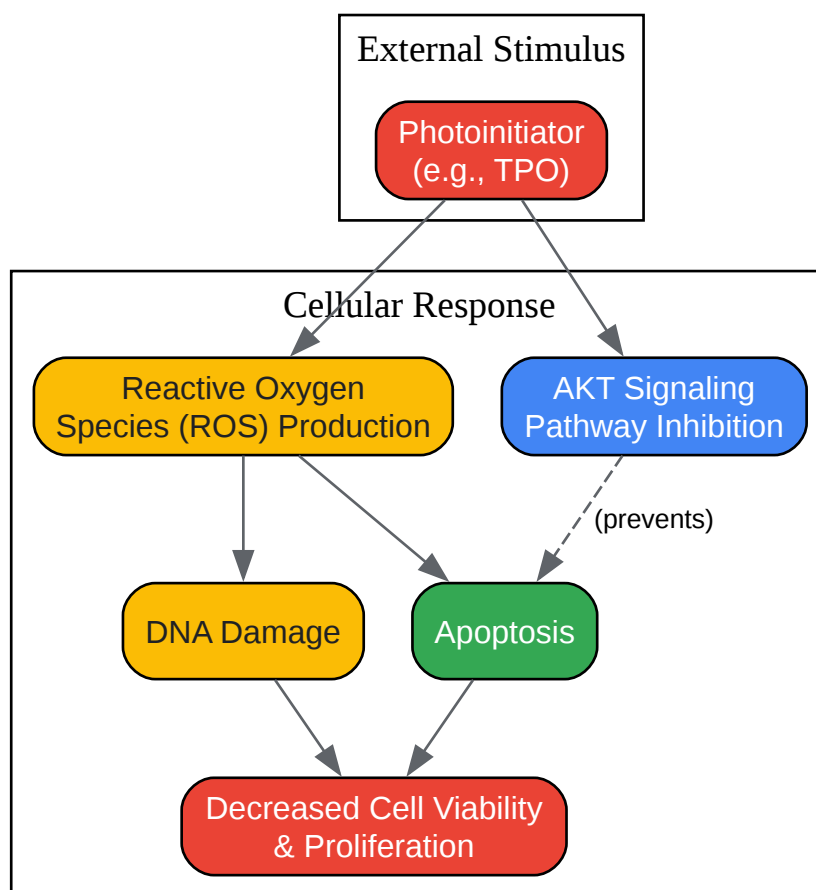
## Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of cytotoxicity, the following diagrams are provided.



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**Figure 1.** General experimental workflow for assessing the cytotoxicity and genotoxicity of photoinitiators.



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**Figure 2.** Potential signaling pathways involved in photoinitiator-induced cytotoxicity.

## Discussion of Signaling Pathways

Photoinitiator-induced cytotoxicity can be mediated through various cellular mechanisms. One key pathway involves the generation of reactive oxygen species (ROS).[10] Upon photoactivation, photoinitiators can lead to an increase in intracellular ROS, which can cause oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger apoptosis (programmed cell death).[10]

Furthermore, some photoinitiators have been shown to interfere with critical intracellular signaling pathways. For instance, studies have indicated that certain photoinitiators can inhibit the AKT signaling pathway.[10][11] The AKT pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.[11] Inhibition of this pathway can therefore lead to decreased

cell viability and proliferation. The genotoxicity observed with some photoinitiators, as detected by the comet assay, points to direct or indirect damage to the genetic material of the cell.

## Conclusion

The selection of a photoinitiator for biomedical applications requires a thorough assessment of its cytotoxic profile. **2,4,6-trimethylpropiophenone** (TPO) presents a moderate level of cytotoxicity, generally proving to be a safer alternative to BAPO but more cytotoxic than TPO-L and CQ. For applications where biocompatibility is of utmost importance, TPO-L appears to be a promising alternative with lower cytotoxicity. Researchers and drug development professionals are encouraged to consider the specific cell types and application conditions when selecting a photoinitiator and to perform rigorous biocompatibility testing to ensure the safety and efficacy of the final biomedical product.

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